molecular formula C30H27N5O3S B2558815 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 946296-88-4

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No.: B2558815
CAS No.: 946296-88-4
M. Wt: 537.64
InChI Key: RGCGIYMQKHVAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-methoxyphenylamino group and a methyl group at positions 4 and 6, respectively. This pyrimidine scaffold is linked via an aromatic amine to a phenyl ring, which is further connected to a 1,2-dihydroacenaphthylene sulfonamide moiety.

Although direct biological data for this compound are unavailable in the provided evidence, structurally related pyrimidine-sulfonamide hybrids are known to exhibit kinase inhibition, antimicrobial activity, or anticancer properties .

Properties

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O3S/c1-19-18-28(32-22-12-14-25(38-2)15-13-22)34-30(31-19)33-23-8-10-24(11-9-23)35-39(36,37)27-17-7-21-5-3-4-20-6-16-26(27)29(20)21/h3-5,7-15,17-18,35H,6,16H2,1-2H3,(H2,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCGIYMQKHVAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)NC6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide, commonly referred to as G869-1118, is a synthetic compound that exhibits significant biological activity. This article provides a detailed overview of its biological activities, including its mechanisms of action, pharmacological properties, and relevant case studies.

G869-1118's biological activity can primarily be attributed to its ability to inhibit key bacterial enzymes involved in folate synthesis. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that utilizes para-aminobenzoic acid (PABA) for the synthesis of folic acid in bacteria. By inhibiting this enzyme, G869-1118 prevents bacterial replication and growth, making it an effective antibacterial agent .

Antibacterial Activity

Research has demonstrated that compounds similar to G869-1118 exhibit varying degrees of antibacterial activity against several strains of bacteria. For instance, sulfonamides have shown moderate to strong efficacy against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other strains . The structure-activity relationship (SAR) indicates that modifications in the aromatic amine group can enhance antibacterial properties .

Enzyme Inhibition

In addition to its antibacterial properties, G869-1118 has been evaluated for its inhibitory effects on various enzymes. Studies indicate that compounds within this class demonstrate strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurological disorders and urinary tract infections, respectively .

Anticancer Potential

Emerging research suggests that G869-1118 may possess anticancer properties. The sulfonamide moiety has been linked to antiproliferative activity in various cancer cell lines. For example, studies have indicated that derivatives of sulfonamides can induce apoptosis in cancer cells through multiple pathways .

Study 1: Antibacterial Efficacy

A study conducted by Wani et al. (2017) evaluated the antibacterial efficacy of sulfonamide derivatives against multiple bacterial strains. G869-1118 was part of a series of compounds tested for their ability to inhibit bacterial growth. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, reinforcing the potential use of this compound in treating bacterial infections .

Study 2: Enzyme Inhibition

Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the enzyme inhibitory effects of various sulfonamide derivatives. G869-1118 demonstrated potent inhibition of AChE, suggesting its potential application in managing Alzheimer's disease .

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the pyrimidine derivative.
  • Coupling with an aniline derivative to introduce the methoxy group.
  • Final assembly involving the acenaphthylene structure and sulfonamide formation.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related sulfonamides have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves inhibition of specific enzymes or pathways crucial for tumor growth.

Compound Cell Line Inhibition (%)
Compound AMDA-MB-23175.99
Compound BA54967.55
N-[4-(...)]SNB-1986.61

Enzyme Inhibition

Sulfonamides are also recognized for their enzyme inhibitory activities. In particular, N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide has shown promise as an inhibitor of enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer’s disease, respectively.

Study on Anticancer Activity

A recent study investigated the anticancer effects of a similar sulfonamide compound against various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase.

Study on Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of related sulfonamide derivatives. The synthesized compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional aspects of the target compound with analogs from the evidence:

Feature Target Compound Compound 2a () N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]... () Example 56 ()
Core Structure 6-methylpyrimidin-2-yl Pyrrolo[2,3-d]pyrimidine Pyrimidine with fluorophenyl and hydroxymethyl Pyrazolo[3,4-d]pyrimidine with chromen-4-one
Key Substituents 4-methoxyphenylamino, dihydroacenaphthylene sulfonamide Cyclopentyl, dimethylcarboxamide, 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenylamino 4-fluorophenyl, hydroxymethyl, isopropyl 5-fluoro-3-(3-fluorophenyl)-4-oxochromen, isopropylbenzenesulfonamide
Synthesis Method Likely Buchwald-Hartwig coupling (inferred) Buchwald-Hartwig amination (Pd2(dba)3/XantPhos/Cs2CO3) Not explicitly described; crystallization reported Suzuki-Miyaura coupling (Pd(dppf)Cl2/Na2CO3)
Notable Physical Data Hypothetical: High melting point due to fused aromatic systems Not provided Crystal structure (monoclinic, P21/c space group) MP: 252–255°C; Mass: 603.0 (M++1)
Biological Activity Presumed kinase/DHFR inhibition (inferred from analogs) Anticandidate for kinase inhibition (pyrrolopyrimidine scaffold) Structural relevance to pyrimidine-based enzyme inhibitors Potential kinase/chromen-targeting activity (fluorine-enhanced lipophilicity)
Unique Attributes Dihydroacenaphthylene sulfonamide enhances rigidity and π-π stacking Pyrrolo[2,3-d]pyrimidine core improves DNA/RNA binding Hydroxymethyl group increases hydrogen-bonding potential Fluorinated chromen-4-one moiety enhances metabolic stability

Structural and Functional Insights

Core Heterocycle Variations

  • Pyrimidine vs.

Substituent Effects

  • Sulfonamide Positioning : The target compound’s sulfonamide is attached to a rigid dihydroacenaphthylene system, which may reduce conformational flexibility compared to the benzenesulfonamide in .
  • Fluorine vs. Methoxy Groups : The 4-fluorophenyl group in increases lipophilicity and electron-withdrawing effects, whereas the 4-methoxyphenyl in the target compound offers electron-donating properties, altering target-binding kinetics .

Q & A

Basic Question: What is a validated synthetic route for this compound, and what critical intermediates should be prioritized?

Answer:
The synthesis involves a multi-step approach:

Pyrimidine Core Formation : React 4-methoxyaniline with 6-methyl-2-chloropyrimidin-4-amine under Buchwald-Hartwig amination conditions to introduce the 4-methoxyphenylamino group .

Sulfonamide Coupling : Treat the intermediate with 1,2-dihydroacenaphthylene-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM to form the sulfonamide linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the final compound.
Critical Intermediates :

  • 4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-amine (validate via 1H^1H NMR and LC-MS).
  • Activated sulfonyl chloride intermediate (monitor reaction completion via TLC).

Basic Question: What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for methoxyphenyl groups) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., sulfonamide N–H···O interactions) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 528.1842) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, 254 nm detection) .

Basic Question: How can researchers screen this compound for biological activity in enzyme inhibition studies?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., EGFR or VEGFR-2) with ATP concentrations varying from 1–100 µM to determine IC50_{50} .
    • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., PDB ID: 1M17) .
  • Dose-Response Curves : Generate using 8–10 concentrations (0.1–100 µM) with triplicate measurements to ensure reproducibility .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?

Answer:

  • Modifications :
    • Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3_3) to enhance metabolic stability .
    • Introduce steric hindrance (e.g., methyl groups on the acenaphthylene ring) to improve selectivity .
  • Evaluation :
    • Compare IC50_{50} values of analogs against off-target enzymes (e.g., COX-2 vs. COX-1) .
    • Use molecular dynamics simulations (AMBER) to assess binding pocket residence times .

Advanced Question: How to resolve discrepancies in reported crystallographic data for related sulfonamide-pyrimidine hybrids?

Answer:

  • Re-determination : Collect single-crystal X-ray data at low temperature (100 K) to minimize thermal motion artifacts .
  • Computational Validation : Compare experimental and DFT-optimized structures (e.g., using Gaussian 09) to identify torsional angle deviations >5° .
  • Database Cross-Check : Cross-reference with Cambridge Structural Database (CSD) entries for similar sulfonamide-pyrimidine motifs .

Advanced Question: What strategies improve the sensitivity of analytical methods for quantifying this compound in complex matrices?

Answer:

  • LC-MS/MS Optimization :
    • Use a zwitterionic HILIC column (2.1 × 100 mm, 3 µm) for polar metabolite separation.
    • Employ electrospray ionization (ESI+) with MRM transitions (m/z 528 → 285 for quantification) .
  • Matrix Effects Mitigation :
    • Apply post-column infusion of internal standard (e.g., deuterated analog) to correct ion suppression .
    • Validate recovery rates (85–115%) in plasma, liver microsomes, and tumor homogenates .

Advanced Question: How to address conflicting bioactivity data across different research groups?

Answer:

  • Standardized Protocols :
    • Harmonize assay conditions (e.g., ATP concentration, pH, and incubation time) .
    • Use reference inhibitors (e.g., staurosporine for kinase assays) as internal controls .
  • Meta-Analysis :
    • Perform a systematic review of IC50_{50} values, adjusting for variables like cell line origin (e.g., HEK293 vs. HeLa) .
    • Apply multivariate regression to identify confounding factors (e.g., serum content in media) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.